BenchChemオンラインストアへようこそ!

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

EGFR inhibitor Afatinib intermediate Neratinib synthesis

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride (CAS 848133-35-7), also catalogued as (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, is a crystalline α,β-unsaturated γ-amino acid hydrochloride salt with molecular formula C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol. It is characterized by a defined trans (E) olefin geometry, a tertiary dimethylamino terminus, and a carboxylic acid function protected as the hydrochloride salt, providing a stable solid that melts at 157–162 °C.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B13359592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3-;
InChIKeyUUHNQHFOIVLAQX-LNKPDPKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride – Procurement-Grade Overview for Pharmaceutical Intermediate Sourcing


trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride (CAS 848133-35-7), also catalogued as (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, is a crystalline α,β-unsaturated γ-amino acid hydrochloride salt with molecular formula C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol . It is characterized by a defined trans (E) olefin geometry, a tertiary dimethylamino terminus, and a carboxylic acid function protected as the hydrochloride salt, providing a stable solid that melts at 157–162 °C . The compound is commercially supplied at purities ≥97–98 % (HPLC, titration) and is recognized primarily as the key building block for constructing the Michael-acceptor sidechain of the irreversible EGFR/HER2 tyrosine kinase inhibitors afatinib (Gilotrif®) and neratinib (Nerlynx®) [1].

Why Generic Crotonic Acid Derivatives Cannot Replace trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride in Regulated API Syntheses


Attempts to substitute trans-4-(dimethylamino)-2-butenoic acid hydrochloride with simpler crotonic acid building blocks, the corresponding free base, or the cis (Z) geometric isomer break the validated synthetic route to afatinib and neratinib. The (E) configuration is required to correctly present the acrylamide warhead to Cys797 of EGFR and Cys805 of HER2; the cis isomer yields an inactive compound [1]. The hydrochloride salt form ensures exact stoichiometry, solid-state stability at ambient temperature (recommended storage <15 °C under inert gas), and straightforward conversion to the acid chloride with oxalyl chloride . In contrast, the neutral free base is hygroscopic, difficult to crystallize, and complicates the subsequent acylation step [2]. Sourcing a non-validated analog introduces regulatory impurity burden and requires costly revalidation of the downstream drug substance.

Quantitative Differentiation Evidence for trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride Versus Closest Structural Analogs


Irreversible EGFR/HER2 TKI Warhead: Validated Intermediate Status in Afatinib and Neratinib Manufacturing Patents

trans-4-(Dimethylamino)-2-butenoic acid hydrochloride is explicitly designated as the penultimate intermediate in multiple granted manufacturing patents for afatinib dimaleate and neratinib maleate, whereas the 4-bromocrotonate route documented in earlier patents (US 7,126,025) is explicitly avoided due to lachrymatory intermediates and genotoxic alkylating agent concerns [1][2]. In the optimized commercial route, this compound is converted via chlorination to (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, then condensed with the quinazoline-diamine core to furnish the final API [3].

EGFR inhibitor Afatinib intermediate Neratinib synthesis Irreversible TKI

Geometric Purity: Exact (E)-Configuration Confirmed by X-Ray Crystallography and NMR – Critical for Target Cysteine Alkylation

The (E)-configuration of the double bond is a structural prerequisite for the irreversible acrylamide warhead to reach Cys797 (EGFR) or Cys805 (HER2) in the kinase active site. The hydrochloride salt crystallizes as a single geometric isomer, confirmed by both NMR (coupling constant J = 15–16 Hz for the trans olefinic protons) and X-ray crystallography [1]. The cis (Z) isomer is thermodynamically disfavored due to steric clash between the carboxylic acid and dimethylaminomethyl groups; its intentional synthesis requires specialized photochemical or kinetic conditions and has never been reported in the context of approved tyrosine kinase inhibitor synthesis .

Stereochemistry Michael acceptor Cys797 alkylation X-ray crystallography

Solid-State Handling Advantage: Hydrochloride Salt Versus Free Base Stability and Stoichiometric Reliability

The hydrochloride salt is a non-hygroscopic white to almost-white crystalline powder with a sharp melting point of 157–162 °C (lit. 162 °C) and a purity exceeding 98.0 % by both HPLC area% and neutralization titration . In contrast, the corresponding free base, (E)-4-(dimethylamino)but-2-enoic acid, is an oily or low-melting solid (predicted bp 235.2 °C, density 1.049 g/cm³) that is hygroscopic, prone to decarboxylation upon heating, and difficult to dispense accurately on an industrial scale . The hydrochloride form also enables direct conversion to the acid chloride hydrochloride without a separate acidification step, saving one unit operation in the API manufacturing sequence [1].

Salt form Solid-state stability Hygroscopicity Process chemistry

One-Pot Synthesis Yields High-Purity Product (HPLC Purity >99 %) with Reduced Environmental Footprint Versus Multi-Step Bromination Routes

A 2016 Chinese patent (CN105669479A) discloses a one-pot process for trans-4-dimethylaminocrotonic acid hydrochloride that proceeds via NBS bromination of trans-crotonate, in-situ displacement with dimethylamine, and acid hydrolysis without isolation of the lachrymatory 4-bromocrotonate intermediate [1]. This method achieves HPLC purity >99 % (area%) and a total yield superior to the conventional three-step isolation route. The earlier multi-step route (US 7,126,025) requires separate isolation of trimethylsilyl-4-bromocrotonate or methyl 4-bromocrotonate, both potent alkylating agents, and uses toxic solvents (CCL₄, pyridine), leading to cumulative yields of only 30–60 % with typical purity of 90–95 % [2].

One-pot synthesis Green chemistry Process intensification High purity

Optimal Procurement and Deployment Scenarios for trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride


Generic Afatinib Dimaleate ANDA Filing: Sourcing the Validated Penultimate Intermediate

For generic manufacturers pursuing an Abbreviated New Drug Application (ANDA) for afatinib dimaleate (Gilotrif® generic), procurement of trans-4-(dimethylamino)-2-butenoic acid hydrochloride that matches the patent-specified intermediate (CN105330652A, CN105439879A) is essential [1]. The compound must meet ≥98 % purity by both HPLC and titration, with a melting point of 157–162 °C and confirmed (E)-configuration by ¹H NMR (J = 15–16 Hz) to ensure correct Michael-acceptor geometry for irreversible EGFR cysteine alkylation. A supplier Certificate of Analysis should include residual solvent analysis (ICH Q3C) and heavy metals testing to preempt ANDA deficiency letters .

Neratinib Maleate Process Development and Scale-Up

In the synthesis of neratinib maleate (Nerlynx® generic), the hydrochloride salt is directly converted to (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride using oxalyl chloride and catalytic DMF, then coupled with the 3-cyano-7-ethoxyquinoline core [2]. Process chemists should source the one-pot grade material (purity >99 area%) to minimize formation of the des-dimethylamino impurity, which is difficult to purge in the final crystallization and is controlled to ≤0.10 % in the API specification [3].

Focused Kinase Inhibitor Library Synthesis Using the Acrylamide Warhead Moiety

Medicinal chemistry groups designing covalent kinase inhibitor libraries can employ trans-4-(dimethylamino)-2-butenoic acid hydrochloride as a modular building block for introducing the dimethylamino-crotonamide warhead onto diverse quinazoline, quinoline, or pyrido-pyrimidine scaffolds [4]. The solid hydrochloride form allows precise weighing on a 0.1–10 mmol scale with standard laboratory balances, whereas the free base or ester analogs require solvent-based handling that introduces dosing inaccuracies [2]. HATU- or HBTU-mediated coupling in DCM with DIEA as base achieves amide bond formation in 30–85 % yield, as exemplified in the synthesis of tricyclic nitrogen heterocyclic compounds for cancer prevention [4].

Stability and Forced Degradation Studies to Support API Regulatory Filings

The well-defined solid-state properties of the hydrochloride salt (mp 157–162 °C, non-hygroscopic under recommended storage conditions) make it suitable as a reference standard for forced degradation studies required in ICH Q1A stability protocols . When spiked into afatinib or neratinib drug substance at the 0.15 % level, it serves as a process-related impurity marker (Afatinib Impurity 45, CAS 98548-81-3) with fully characterized NMR, IR, and HRMS data [1]. Analytical quality control laboratories should procure a characterized batch with ≥99 % purity and a comprehensive structure elucidation package for use as a qualified impurity reference standard.

Quote Request

Request a Quote for trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.